molecular formula C11H18N4O B14857366 N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide

N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B14857366
M. Wt: 222.29 g/mol
InChI Key: UJWQHPNZRWSXJT-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a piperidine ring, and a carboxamide group

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N,N-dimethyl-5-piperidin-3-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H18N4O/c1-15(2)11(16)10-6-9(13-14-10)8-4-3-5-12-7-8/h6,8,12H,3-5,7H2,1-2H3,(H,13,14)

InChI Key

UJWQHPNZRWSXJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NNC(=C1)C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the carboxamide group. Common reagents used in these reactions include hydrazine, acetic acid, and various alkylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-(piperidin-3-yl)aniline
  • N,N-dimethyl-3-(piperidin-3-yl)propanamide

Uniqueness

N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications, distinguishing it from other similar compounds.

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